25-Desacetyl Rifampicin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H56N4O11 |

|---|---|

Molecular Weight |

780.9 g/mol |

IUPAC Name |

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |

InChI |

InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12-,42-19-/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 |

InChI Key |

KUJZTIJOBQNKDR-ABEUPPPUSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N\N5CCN(CC5)C)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 25-Desacetyl Rifampicin

For Researchers, Scientists, and Drug Development Professionals

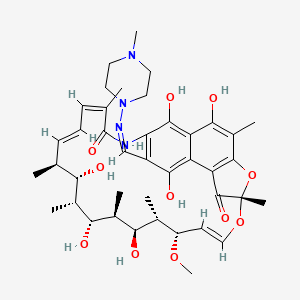

This technical guide provides an in-depth overview of 25-Desacetyl Rifampicin, the primary and biologically active metabolite of the front-line tuberculosis drug, Rifampicin. This document covers its chemical structure, metabolic formation, biological activity, and relevant experimental protocols, presenting quantitative data in a structured format for ease of reference.

Chemical Identity and Structure

This compound, also known as Desacetylrifampicin, is formed through the deacetylation of its parent compound, Rifampicin.[1][2] The removal of the acetyl group at the C-25 position results in a compound with altered physicochemical properties, including increased solubility and reduced toxicity compared to the parent drug.[3]

The fundamental chemical details of this compound are summarized below.

| Identifier | Value |

| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin |

| Synonyms | Desacetylrifampicin, 25-Deacetylrifampicin |

| CAS Number | 16783-99-6[4][5] |

| Molecular Formula | C₄₁H₅₆N₄O₁₁[5][6][7][8] |

| Molecular Weight | 780.90 g/mol [6][7][8] |

| Canonical SMILES | CO[C@H]1\C=C\O[C@@]2(C)Oc3c(C)c(O)c4c(O)c(NC(=O)\C(=C/C=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]1C)\C)c(\C=N\N5CCN(C)CC5)c(O)c4c3C2=O[6] |

| InChI Key | KUJZTIJOBQNKDR-OACVHIRKSA-N[7] |

Metabolic Pathway: Formation from Rifampicin

Rifampicin undergoes metabolism in the body, primarily through hydrolysis by esterases, to yield this compound.[1] This biotransformation is a crucial aspect of Rifampicin's overall pharmacokinetic and pharmacodynamic profile.

References

- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 16783-99-6 [chemicalbook.com]

- 3. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]

- 4. This compound | 16783-99-6 | SynZeal [synzeal.com]

- 5. 25-Desacetylrifampicin | C41H56N4O11 | CID 135542225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(>90%) | LGC Standards [lgcstandards.com]

- 7. caymanchem.com [caymanchem.com]

- 8. scbt.com [scbt.com]

25-Desacetyl Rifampicin: A Comprehensive Technical Guide

An In-depth Exploration of its Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Desacetyl Rifampicin (B610482), a primary and microbiologically active metabolite of the front-line anti-tuberculosis drug Rifampicin, has been a subject of scientific investigation since the metabolic fate of its parent compound became a focus of research. This technical guide provides a detailed overview of the discovery, history, and key experimental data associated with 25-Desacetyl Rifampicin. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and infectious disease research.

Discovery and History

While a precise "discovery" paper pinpointing the initial identification of this compound is not readily apparent in the literature, its history is intrinsically linked to the study of Rifampicin's metabolism. It was recognized as the main metabolite of Rifampicin in biological fluids.[1] The deacetylation of Rifampicin at the C-25 position was found to be a significant metabolic pathway in humans.[2]

A key milestone in the understanding of this metabolite was the identification of the enzyme responsible for its formation. In 2011, it was demonstrated that human Arylacetamide Deacetylase (AADAC), a microsomal serine esterase, efficiently deacetylates rifamycins (B7979662), including Rifampicin, to their 25-deacetylated forms.[2][3] This discovery clarified a long-held belief that hepatic esterases were responsible for this metabolic conversion.[2]

Furthermore, a United States patent filed in the late 1970s described a class of 25-desacetylrifamycins, including this compound, and a process for their preparation.[4] This patent highlighted the potential advantages of these compounds, noting their higher solubility and lower toxicity compared to their acetylated parent compounds, suggesting their suitability for parenteral administration.[4]

Physicochemical Properties

This compound is a complex macrocyclic antibiotic. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin | [5] |

| Synonyms | Desacetylrifampicin, 25-Deacetylrifampin | [1][6] |

| CAS Number | 16783-99-6 | [1][6] |

| Molecular Formula | C41H56N4O11 | [1][6] |

| Molecular Weight | 780.9 g/mol | [1][6] |

| Appearance | Dark Red to Black Solid | [7] |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | [6][7] |

| Storage | -20°C, under inert atmosphere, light sensitive | [6][7] |

Biological Activity and Mechanism of Action

This compound retains antibacterial activity, making it a significant contributor to the overall therapeutic effect of Rifampicin.[8] Its mechanism of action is believed to be identical to that of Rifampicin, which involves the inhibition of bacterial DNA-dependent RNA polymerase, thereby preventing the initiation of transcription and leading to bacterial cell death.[9]

Comparative In Vitro Activity

Studies on the closely related compound, 25-O-desacetylrifapentine, have shown its in-vitro activity to be comparable to that of rifampicin against various Mycobacterium species.[10][11] This suggests that this compound likely exhibits similar potency.

| Organism | Drug | MIC Range (mg/L) - Bactec Method | MIC Range (mg/L) - 7H11 Agar | Reference |

| Mycobacterium tuberculosis | 25-O-desacetylrifapentine | 0.125–0.25 | 0.25–0.50 | [11] |

| Rifampicin | Not explicitly stated, but activity is comparable to 25-O-desacetylrifapentine | Not explicitly stated, but activity is comparable to 25-O-desacetylrifapentine | [10][11] | |

| Mycobacterium africanum | 25-O-desacetylrifapentine | 0.125–0.50 | - | [10] |

| Mycobacterium bovis | 25-O-desacetylrifapentine | 0.125–1.0 | - | [10] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several studies, often in conjunction with its parent drug, Rifampicin. It is readily detected in plasma following oral administration of Rifampicin.

| Parameter | Value | Population | Reference |

| Apparent Clearance (CLm/F) | 95.8 L/h (for a 70 kg adult) | Healthy Asian adults | [12][13] |

| Mean AUC24 ratio (25-dRIF/RIF) | 14 ± 6% | Adult tuberculosis patients | [8] |

| Tmax | 3.8 h | Healthy volunteers | [14] |

Experimental Protocols

Synthesis of this compound

A general method for the preparation of 25-desacetyl rifamycins is described in US Patent 4,188,321. The process involves the hydrolysis of the 25-acetyl group under alkaline conditions.[4]

Example Protocol:

-

Suspend the parent 25-acetyl rifamycin (B1679328) compound in methanol.

-

Add a 10% sodium hydroxide (B78521) solution and stir at room temperature for a defined period (e.g., 10-40 minutes).

-

Acidify the solution with an acid such as citric acid.

-

Dilute the solution with water and extract the product with an organic solvent like chloroform.

-

Combine the organic extracts, dry them, and evaporate the solvent.

-

The resulting residue can be crystallized from a suitable solvent system (e.g., methanol/ether) to yield the 25-desacetyl rifamycin.[4]

Quantification of this compound in Biological Matrices

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of this compound in plasma and urine.

HPLC Method Example:

-

Column: Reverse-phase C18 column (e.g., Agilent Eclipse XDB-C18).[15]

-

Mobile Phase: A mixture of methanol and a buffer solution (e.g., 65:35 v/v methanol: 0.01 M sodium phosphate (B84403) buffer pH 5.2).[15]

-

Flow Rate: 0.8 ml/min.[15]

-

Retention Time: Approximately 3.016 minutes.[15]

-

Sample Preparation: Simple extraction or protein precipitation followed by filtration.

LC-MS/MS Method Example:

-

Sample Preparation: Protein precipitation from plasma using acetonitrile (B52724) containing an internal standard (e.g., Rifampicin-d8).[8]

-

Chromatographic Separation: A C18 column with a gradient elution using mobile phases consisting of ammonium (B1175870) formate (B1220265) in water and formic acid in acetonitrile.[8]

-

Mass Spectrometry: Operated in positive ionization mode with multiple-reaction monitoring (MRM) of specific m/z transitions (e.g., 749.3 -> 399.1 for this compound).[12]

Signaling Pathways and Metabolic Transformation

The primary metabolic pathway for the formation of this compound is the deacetylation of Rifampicin, catalyzed by the enzyme Arylacetamide Deacetylase (AADAC) in the liver.[2][3]

Metabolic conversion of Rifampicin to this compound.

While the mechanism of antibacterial action is the same as Rifampicin, 25-deacetylated rifamycins have been shown to have a lesser potency to transactivate CYP3A4 compared to their parent drugs.[3] This suggests a potentially reduced capacity for inducing drug-drug interactions mediated by this cytochrome P450 enzyme.

Experimental and Analytical Workflow

The general workflow for the analysis of this compound from biological samples involves sample collection, preparation, chromatographic separation, and detection.

General workflow for the analysis of this compound.

Conclusion

This compound is a crucial active metabolite of Rifampicin, contributing to its overall therapeutic efficacy. Its discovery and characterization have been integral to understanding the pharmacology of rifamycins. The identification of Arylacetamide Deacetylase as the primary enzyme responsible for its formation has provided valuable insights into the metabolism of this important class of antibiotics. With its distinct physicochemical properties, including higher solubility and potentially lower toxicity than its parent compound, this compound remains an important molecule of interest for researchers in the fields of infectious diseases and drug development. This guide has synthesized key technical information to provide a comprehensive resource for the scientific community.

References

- 1. 25-Desacetylrifampicin | C41H56N4O11 | CID 135542225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human arylacetamide deacetylase is responsible for deacetylation of rifamycins: rifampicin, rifabutin, and rifapentine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]

- 5. This compound | 16783-99-6 | SynZeal [synzeal.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | 16783-99-6 [chemicalbook.com]

- 8. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rifampicin - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. akjournals.com [akjournals.com]

Synthesis of 25-Desacetyl Rifampicin from Rifampicin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 25-desacetyl rifampicin (B610482), a major active metabolite of the front-line anti-tuberculosis drug, rifampicin. The primary focus of this document is the chemical synthesis pathway from rifampicin via alkaline hydrolysis, a method well-documented in scientific literature. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthesis and workflow to aid researchers in the replication and further investigation of this compound.

Introduction

Rifampicin, a potent bactericidal antibiotic, is metabolized in vivo to 25-desacetyl rifampicin. This metabolite retains significant antibacterial activity and is a crucial reference standard in pharmacokinetic and pharmacodynamic studies. The controlled synthesis of this compound is therefore essential for research and development in the field of infectious diseases. The most common and direct laboratory-scale synthesis involves the selective hydrolysis of the acetyl group at the C-25 position of the rifampicin molecule under alkaline conditions.

Chemical Synthesis Pathway

The conversion of rifampicin to this compound is achieved through a base-catalyzed hydrolysis reaction. The acetyl ester at the 25-position is susceptible to nucleophilic attack by hydroxide (B78521) ions, leading to its cleavage and the formation of the corresponding alcohol and acetate (B1210297) salt.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from rifampicin via alkaline hydrolysis. The data is compiled from various sources, including patents and commercial supplier information.

| Parameter | Value | Reference |

| Starting Material | Rifampicin | N/A |

| Product | This compound | N/A |

| Molecular Formula | C41H56N4O11 | [1][2][3] |

| Molecular Weight | 780.9 g/mol | [1][2][3] |

| Reaction Yield | Approx. 60% (based on similar rifamycin (B1679328) compounds) | [4] |

| Purity (by HPLC) | ≥95% | [2][3] |

| Appearance | Off-White to Red-Brown Solid | [1] |

| Melting Point | 175-178 °C (decomposes) | [4] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from rifampicin based on established alkaline hydrolysis procedures.

4.1. Materials and Reagents

-

Rifampicin

-

Methanol (MeOH)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Chloroform (B151607) (CHCl3) or Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Deionized Water

-

Silica (B1680970) Gel for column chromatography (optional)

-

Thin Layer Chromatography (TLC) plates

4.2. Procedure

-

Dissolution: Dissolve rifampicin in methanol in a round-bottom flask. The concentration can be in the range of 20-50 mg/mL.

-

Hydrolysis: To the stirred solution, add a 10% aqueous solution of sodium hydroxide. The volume of the NaOH solution should be approximately half the volume of the methanolic solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of chloroform and methanol (e.g., 9:1 v/v). The disappearance of the starting material spot (rifampicin) and the appearance of a more polar product spot (this compound) indicates the progression of the reaction. The reaction is typically complete within 1-2 hours.

-

Neutralization and Extraction: Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with a 10% HCl solution. This will protonate the phenolics and the product. Dilute the mixture with deionized water and extract the product with a suitable organic solvent such as chloroform or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by crystallization from a suitable solvent system such as methanol/ether or by column chromatography on silica gel if necessary to achieve higher purity.

4.3. Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic acetyl C=O stretching band around 1710-1715 cm-1 confirms the hydrolysis.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of the methyl proton signal of the acetyl group (typically a singlet around δ 2.0 ppm) in the 1H NMR spectrum is a key indicator of successful synthesis.[4]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (780.9 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound from rifampicin using alkaline hydrolysis. The provided quantitative data and visual diagrams are intended to facilitate the successful replication of this synthesis for research and drug development purposes. Adherence to standard laboratory safety practices is paramount when performing these procedures.

References

- 1. CN1690059A - One-pot processing method for synthesizing rifampicin - Google Patents [patents.google.com]

- 2. jpsbr.org [jpsbr.org]

- 3. CN101486716B - Preparation of rifampin - Google Patents [patents.google.com]

- 4. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary metabolites of rifampicin (B610482) in the human body. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the biotransformation of this critical first-line antituberculosis drug. This document outlines the key metabolic pathways, presents quantitative data on rifampicin and its primary metabolite, and details the experimental protocols used for their identification and quantification.

Primary Metabolites of Rifampicin

Rifampicin undergoes extensive metabolism in the liver, with the primary metabolic pathway being deacetylation to form 25-desacetylrifampicin . This metabolite is microbiologically active, retaining antibacterial properties.[1][2][3] Other identified metabolites include rifampicin quinone and 3-formylrifamycin SV .

The biotransformation of rifampicin is primarily mediated by esterases and microsomal enzymes, including the cytochrome P450 enzyme CYP3A4 .[4] A notable characteristic of rifampicin is its ability to induce its own metabolism, a phenomenon known as auto-induction, which can lead to a shorter elimination half-life with repeated administration.[3]

Quantitative Analysis of Rifampicin and 25-desacetylrifampicin

The pharmacokinetic parameters of rifampicin and its main metabolite, 25-desacetylrifampicin, have been characterized in various studies. The following table summarizes key pharmacokinetic parameters from a study in healthy volunteers after a single oral dose.

| Parameter | Rifampicin (Parent Drug) | 25-desacetylrifampicin (Metabolite) |

| Cmax (µg/mL) | 10.5 ± 2.8 | 1.2 ± 0.5 |

| Tmax (h) | 2.2 ± 0.9 | 3.8 ± 1.1 |

| AUC (µg·h/mL) | 68.9 ± 21.5 | 10.7 ± 4.3 |

| t½ (h) | 3.5 ± 0.8 | 4.9 ± 1.2 |

| Table 1: Mean pharmacokinetic parameters of rifampicin and 25-desacetylrifampicin in healthy volunteers. Data is presented as mean ± standard deviation.[5] |

Metabolic Pathway of Rifampicin

The metabolic conversion of rifampicin to its primary active metabolite, 25-desacetylrifampicin, is a critical step in its biotransformation. This process is followed by further metabolism and elimination. The pathway is also influenced by the auto-induction of CYP3A4 enzymes.

Experimental Protocols for Metabolite Quantification

The quantification of rifampicin and its metabolites in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation: Liquid-Liquid Extraction for HPLC Analysis

This protocol outlines a typical liquid-liquid extraction procedure for the simultaneous determination of rifampicin and 25-desacetylrifampicin in human plasma and urine.[6]

-

Sample Collection: Collect blood samples in heparinized tubes and urine samples in sterile containers. Separate plasma by centrifugation.

-

Internal Standard: Add a known concentration of an internal standard (e.g., rifapentine) to the plasma or urine sample.[6]

-

Extraction:

-

To 1 mL of plasma or urine, add 5 mL of a mixture of ethyl acetate (B1210297) and n-hexane (1:1, v/v).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

-

Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of the mobile phase and inject a 20 µL aliquot into the HPLC system.

Analytical Method: Reversed-Phase HPLC

A reversed-phase HPLC method is commonly used for the separation and quantification of rifampicin and its metabolites.[6]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol (B129727) and sodium phosphate (B84403) buffer (e.g., 65:35, v/v) with a pH of 5.2.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm or 334 nm.

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and constructing a calibration curve.

Analytical Method: LC-MS/MS

For higher sensitivity and selectivity, LC-MS/MS is the preferred method.

-

Chromatographic Separation: A C18 column is typically used with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[7]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used to detect specific precursor-to-product ion transitions for rifampicin, 25-desacetylrifampicin, and the internal standard.[7]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the bioanalytical quantification of rifampicin and its metabolites from human plasma samples.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rifampicin – Pharmacokinetics [sepia2.unil.ch]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 25-Desacetyl Rifampicin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

25-Desacetyl Rifampicin (B610482) is the primary and microbiologically active metabolite of the frontline anti-tuberculosis drug, Rifampicin. This guide provides a comprehensive overview of its mechanism of action, drawing parallels with its parent compound. The core antibacterial activity of 25-Desacetyl Rifampicin lies in its ability to inhibit bacterial DNA-dependent RNA polymerase, thereby halting the process of transcription and ultimately leading to bacterial cell death. This document details the molecular interactions involved, presents available quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key pathways and resistance mechanisms.

Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The antibacterial efficacy of this compound, mirroring that of Rifampicin, is centered on its specific interaction with the bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3] This enzyme is responsible for transcribing genetic information from DNA to messenger RNA (mRNA), a critical step in protein synthesis.

2.1 Molecular Target and Binding Site

The specific target of this compound is the β-subunit of the bacterial RNAP, which is encoded by the rpoB gene.[1][3] The molecule binds to a well-defined pocket on the β-subunit, located deep within the DNA/RNA channel, in close proximity to the RNAP active site but not directly at the catalytic center.[1][4] This binding is highly specific to prokaryotic RNAP, with a significantly lower affinity for the corresponding eukaryotic enzymes, which accounts for its selective toxicity against bacteria.[1]

2.2 Inhibition of Transcription Elongation

Upon binding to the RNAP β-subunit, this compound does not prevent the initiation of transcription or the formation of the first phosphodiester bond. Instead, it physically obstructs the path of the elongating RNA transcript.[4][5] When the nascent RNA chain reaches a length of 2-3 nucleotides, it encounters a steric clash with the bound drug molecule. This blockage prevents further elongation of the RNA transcript, leading to the release of short, non-functional RNA fragments.[1][5] The overall effect is a complete halt of productive transcription.

2.3 Downstream Consequences

The cessation of transcription has profound and lethal consequences for the bacterial cell:

-

Inhibition of Protein Synthesis: Without the continuous synthesis of mRNA, the production of essential proteins ceases.

-

Disruption of Cellular Functions: The lack of new enzymes and structural proteins disrupts all vital cellular processes, including metabolism, DNA replication, and cell wall maintenance.

-

Bactericidal Effect: The cumulative effect of these disruptions leads to bacterial cell death.

Quantitative Data

While specific quantitative data for this compound is limited in readily available literature, its activity is consistently reported to be comparable to that of its parent compound, Rifampicin.[6] The following tables summarize the available data for Rifampicin and its metabolite.

Table 1: Minimum Inhibitory Concentrations (MICs)

| Compound | Bacterial Species | MIC (µg/mL) | Reference(s) |

| Rifampicin | Escherichia coli | ~12.5 - 25 | [7] |

| Rifampicin | Staphylococcus aureus | 0.06 (MIC for MRSA) | [8] |

| This compound | Mycobacterium smegmatis | 2.08 (converted from 2.66 µM) | |

| Rifampicin | Mycobacterium tuberculosis | 0.06 - 0.5 | [9] |

| This compound | Mycobacterium tuberculosis | Comparable to Rifampicin | [10] |

Table 2: In Vitro RNA Polymerase Inhibition

| Compound | Enzyme Source | IC50 | Reference(s) |

| Rifampicin | Escherichia coli RNAP | ~0.016 µM (converted from 20 nM) | [1] |

| This compound | Data not available | - |

Experimental Protocols

4.1 In Vitro Transcription Assay for Assessing RNAP Inhibition

This protocol is adapted from established methods for testing rifamycins (B7979662) and can be used to determine the IC50 of this compound.

4.1.1 Materials

-

Purified bacterial RNA polymerase (e.g., from E. coli or M. tuberculosis)

-

Linear DNA template containing a strong promoter (e.g., T7A1 promoter)

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

[α-³²P]-UTP (for radiolabeling)

-

This compound stock solution (in DMSO)

-

Rifampicin stock solution (in DMSO, as a positive control)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 10 mM DTT)

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 8% urea-PAGE)

-

Phosphorimager or autoradiography film

4.1.2 Methodology

-

Reaction Setup: In a microcentrifuge tube, prepare the transcription reaction mixture by combining the transcription buffer, the DNA template, and varying concentrations of this compound (or Rifampicin control). Include a no-drug control.

-

Enzyme Addition: Add the purified RNAP holoenzyme to the reaction mixture and incubate for 10-15 minutes at 37°C to allow for inhibitor binding and the formation of the open promoter complex.

-

Initiation of Transcription: Start the transcription reaction by adding the NTP mix, including the radiolabeled [α-³²P]-UTP.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes) to allow for RNA synthesis.

-

Termination: Stop the reaction by adding an equal volume of the stop solution.

-

Product Analysis: Denature the samples by heating at 95°C for 5 minutes. Separate the RNA transcripts by electrophoresis on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the radiolabeled RNA products using a phosphorimager or by exposing the gel to autoradiography film. Quantify the band intensities to determine the extent of inhibition at each drug concentration.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

4.2 Bacterial Growth Inhibition Assay (MIC Determination)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

4.2.1 Materials

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)

-

Microplate reader

4.2.2 Methodology

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension. Include a growth control well containing no drug.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

5.1 Signaling Pathway of this compound Action

Caption: Molecular mechanism of this compound action.

5.2 Experimental Workflow for In Vitro Transcription Assay

Caption: Workflow for assessing RNAP inhibition in vitro.

5.3 Logical Relationship of Rifampicin Resistance

Caption: Development of resistance to this compound.

References

- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Chemical Scaffolds for Inhibition of Rifamycin-Resistant RNA Polymerase Discovered from High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. facm.ucl.ac.be [facm.ucl.ac.be]

- 4. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rifampicin inhibition of RNA synthesis by destabilisation of DNA-RNA polymerase-oligonucleotide-complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evolution of Rifampin Resistance in Escherichia coli and Mycobacterium smegmatis Due to Substandard Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | sarA-Dependent Antibiofilm Activity of Thymol Enhances the Antibacterial Efficacy of Rifampicin Against Staphylococcus aureus [frontiersin.org]

- 9. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum of 25-Desacetyl Rifampicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482), a cornerstone in the treatment of tuberculosis and other bacterial infections, undergoes hepatic metabolism to form several metabolites. Among these, 25-Desacetyl Rifampicin is the principal and most active metabolite.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used to determine its activity. The information presented herein is intended to support research and development efforts in the field of antimicrobial agents.

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been most extensively studied against mycobacteria, where it demonstrates significant potency. Data on its activity against a broader range of Gram-positive and Gram-negative bacteria is less prevalent in the literature. This section summarizes the available quantitative data.

Activity Against Mycobacterium Species

This compound exhibits potent in vitro activity against various species of the Mycobacterium tuberculosis complex (MTBC) and other mycobacteria. Its activity is often comparable to that of its parent compound, Rifampicin.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Mycobacterium Species

| Bacterial Species | Method | MIC Range (µg/mL) | Reference |

| Mycobacterium tuberculosis | Microdilution | 0.03 - 1 | [2] |

| Mycobacterium tuberculosis | Radiometric (Bactec) | 0.125 - 0.25 | [3] |

| Mycobacterium africanum | Radiometric (Bactec) | 0.125 - 0.50 | [3] |

| Mycobacterium bovis | Radiometric (Bactec) | 0.125 - 1.0 | [3] |

| Mycobacterium bovis BCG | Radiometric (Bactec) | 0.016 - 0.125 | [3] |

| Mycobacterium smegmatis | Not Specified | ~2.08 (2.66 µM) | [4][5] |

Activity Against Other Bacteria

Specific MIC data for this compound against a wide array of non-mycobacterial Gram-positive and Gram-negative organisms are not extensively reported in the available literature. However, the parent drug, Rifampicin, has a well-characterized broad spectrum of activity. It is generally active against most Gram-positive bacteria and some Gram-negative bacteria. Rifampicin is particularly potent against Staphylococcus aureus and coagulase-negative staphylococci. Its activity against Gram-negative bacilli such as Pseudomonas aeruginosa is generally poor when used alone.[6][7]

Experimental Protocols

The determination of the in vitro activity of this compound is primarily achieved through the measurement of Minimum Inhibitory Concentrations (MICs). The following are detailed methodologies for key experiments based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[8][9][10][11][12]

Broth Microdilution Method for MIC Determination (Adapted from CLSI M07 and EUCAST Guidelines)

This method is used to determine the MIC of an antimicrobial agent against aerobic bacteria.[8][9]

1. Preparation of Antimicrobial Stock Solution:

- Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

- Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Preparation of Microtiter Plates:

- Use sterile 96-well microtiter plates.

- Dispense 50 µL of CAMHB into all wells.

- Add 50 µL of the antimicrobial stock solution to the first well of each row to achieve the highest desired concentration.

- Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in 100 µL final volume in each well before adding the inoculum.

3. Preparation of Bacterial Inoculum:

- From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Within 15 minutes, dilute this suspension 1:150 in CAMHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.

4. Inoculation and Incubation:

- Add 10 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 110 µL.

- Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

- Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Proportion Method for Mycobacterium tuberculosis (Adapted from CLSI M24)

This is the reference method for susceptibility testing of M. tuberculosis.[11][12]

1. Media Preparation:

- Prepare Middlebrook 7H10 agar medium.

- After autoclaving and cooling to 50-56°C, add the required amount of oleic acid-albumin-dextrose-catalase (OADC) enrichment.

- For drug-containing plates, add the appropriate concentration of this compound to the molten agar.

- Pour the agar into quadrant petri dishes, with one quadrant containing drug-free control medium.

2. Inoculum Preparation:

- Grow the M. tuberculosis isolate in Middlebrook 7H9 broth or on a solid medium.

- Suspend a loopful of the culture in Middlebrook 7H9 broth containing Tween 80.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

- Prepare two dilutions of this suspension: 10⁻² and 10⁻⁴.

3. Inoculation and Incubation:

- Inoculate each quadrant of the drug-containing and drug-free media with 0.1 mL of the 10⁻² and 10⁻⁴ dilutions.

- Allow the inoculum to be absorbed into the agar.

- Incubate the plates at 35-37°C in a 5-10% CO₂ atmosphere for 14-21 days.

4. Interpretation of Results:

- Count the number of colonies on the drug-free and drug-containing quadrants.

- The proportion of resistant bacteria is calculated as: (CFU on drug-containing medium / CFU on drug-free medium) x 100.

- The isolate is considered resistant if the proportion of resistant colonies is ≥1%.

Mechanism of Action and Resistance

The mechanism of action of this compound is presumed to be identical to that of Rifampicin, which involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[13]

Molecular Interaction and Inhibition

Rifamycins bind to a pocket in the β-subunit of the bacterial RNAP, encoded by the rpoB gene.[6] This binding site is located within the DNA/RNA channel, away from the active site. The binding of the drug sterically hinders the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides, thereby inhibiting transcription and subsequent protein synthesis.[13]

Caption: Mechanism of action of this compound.

Metabolism of Rifampicin

Rifampicin is metabolized in the liver, primarily through deacetylation, to form this compound. This reaction is catalyzed by esterases.[1]

References

- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broth microdilution susceptibility testing. [bio-protocol.org]

- 3. Bactericidal activity of cefotaxime, desacetylcefotaxime, rifampin, and various combinations tested at cerebrospinal fluid levels against penicillin-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. amsbio.com [amsbio.com]

- 6. Structures of RNA polymerase-antibiotic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - CAS - 16783-99-6 | Axios Research [axios-research.com]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. EUCAST: MIC Determination [eucast.org]

- 10. Testing Method for Mycobacterium Tuberculosis Complex (MTBC) | CLSI [clsi.org]

- 11. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]

- 13. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Activity of 25-Desacetyl Rifampicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Desacetyl Rifampicin (B610482) is the primary and microbiologically active metabolite of the cornerstone anti-tuberculosis drug, Rifampicin.[1][2][3] Formed through the deacetylation of its parent compound in the liver, this metabolite has demonstrated significant biological activity, contributing to the overall therapeutic efficacy of Rifampicin.[2] This technical guide provides an in-depth exploration of the biological activities of 25-Desacetyl Rifampicin, with a focus on its antimicrobial properties, mechanism of action, and other reported cellular effects. The information is presented to support further research and drug development efforts in the field of infectious diseases and beyond.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity, particularly against mycobacteria. Its efficacy, while slightly less potent than Rifampicin, is a significant contributor to the overall anti-tuberculosis effect of the parent drug.

Quantitative Antimicrobial Potency

The antimicrobial activity of this compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against various bacterial strains, primarily from the Mycobacterium genus.

Table 1: MIC of this compound against Mycobacterium tuberculosis Complex (MTBC)

| Organism | MIC Range (µg/mL) | Predominant MIC (µg/mL) |

| Mycobacterium tuberculosis | 0.03 - 1 | 0.25 |

Data compiled from a study involving 14 MTBC strains, indicating that the majority of strains displayed an MIC of 0.25 µg/mL for both Rifampicin and this compound.[4]

Table 2: Comparative MICs of this compound and Rifampicin against Various Mycobacteria

| Organism | This compound MIC (µg/mL) | Rifampicin MIC (µg/mL) |

| M. tuberculosis H37Rv | 0.25 | 0.25 |

| M. smegmatis | ~2.08 (2.66 µM) | Not Reported |

The activity of this compound against M. tuberculosis H37Rv is comparable to that of Rifampicin.[5] The MIC for M. smegmatis is reported as an MIC99 value.[6]

Synergistic and Additive Effects

Studies have demonstrated that this compound acts additively with its parent drug, Rifampicin, against Mycobacterium tuberculosis.[4][7][8] This interaction is crucial as it suggests that the metabolite's presence enhances the overall bactericidal activity during treatment. The Fractional Inhibitory Concentration (FIC) index, a measure of drug interaction, for the combination of Rifampicin and this compound is typically between 0.5 and 1.25, indicating an additive effect with no antagonism observed.[4][7]

Mechanism of Action

The primary mechanism of action of this compound is believed to be identical to that of Rifampicin: the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[7][9][10] By binding to the β-subunit of the bacterial RNAP, it sterically blocks the path of the elongating RNA transcript once it reaches a length of 2 to 3 nucleotides, thereby preventing RNA synthesis and subsequent protein production.[11] This action is specific to prokaryotic RNAP, which accounts for its selective toxicity against bacteria.

dot

Caption: Inhibition of Bacterial RNA Polymerase by Rifamycins.

Other Reported Biological Activities

Beyond its well-established antimicrobial effects, preliminary research suggests that this compound may possess other biological activities.

Neuroprotective Effects

In a study investigating rotenone-induced apoptosis in SH-SY5Y cells, a model for Parkinson's disease, pretreatment with this compound was found to suppress the gene expression of pro-inflammatory cytokines IL-1β and IL-6 by reducing the activation of JNK. This suggests a potential neuroprotective role for the metabolite.

dot

Caption: Inhibition of Rotenone-Induced Apoptotic Signaling.

Effects on Inflammatory Mediators

Studies on the parent compound, Rifampicin, have shown that it can modulate the production of inflammatory mediators in liver cells. For instance, Rifampicin has been observed to increase the secretion of interleukin 8 (IL-8) and stimulate the production of IL-1β and interferon-gamma induced protein-10 (IP-10).[12] While specific studies on this compound in this context are limited, its structural similarity to Rifampicin suggests that it may also possess immunomodulatory properties.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is typically determined using broth microdilution or agar (B569324) dilution methods.

Broth Microdilution Method:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).

-

Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium for the test organism.

-

Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.

-

-

Assay Procedure:

-

Dispense the growth medium into the wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the this compound stock solution across the wells.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plate at the optimal temperature and duration for the test organism.

-

-

Interpretation:

-

The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

-

dot

Caption: Workflow for MIC Determination via Broth Microdilution.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.

-

Preparation:

-

Prepare stock solutions of both this compound and the second test agent (e.g., Rifampicin).

-

Prepare a standardized bacterial inoculum.

-

-

Assay Setup:

-

In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound along the x-axis and the second agent along the y-axis.

-

Each well will contain a unique combination of concentrations of the two drugs.

-

Include wells with each drug alone in serial dilutions to determine their individual MICs.

-

-

Inoculation and Incubation:

-

Inoculate all wells with the bacterial suspension.

-

Incubate the plate under appropriate conditions.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results: FIC ≤ 0.5 indicates synergy, 0.5 < FIC ≤ 4 indicates an additive or indifferent effect, and FIC > 4 indicates antagonism.

-

RNA Polymerase Inhibition Assay (General Protocol for Rifamycins)

-

Components:

-

Purified bacterial RNA polymerase.

-

DNA template containing a known promoter.

-

Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.

-

Transcription buffer.

-

This compound at various concentrations.

-

-

Procedure:

-

Pre-incubate the RNA polymerase with the DNA template to form the open promoter complex.

-

Add this compound to the reaction mixture and incubate.

-

Initiate transcription by adding the rNTPs.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction and precipitate the RNA transcripts.

-

Quantify the amount of newly synthesized RNA by measuring the incorporated labeled rNTP.

-

-

Analysis:

-

Compare the amount of RNA synthesized in the presence of this compound to the amount synthesized in the control (no inhibitor). A reduction in RNA synthesis indicates inhibition of RNA polymerase.

-

Conclusion

This compound is a biologically active metabolite that plays a significant role in the therapeutic effects of Rifampicin. Its antimicrobial activity against key pathogens like Mycobacterium tuberculosis is well-documented, and its additive interaction with the parent compound underscores its clinical importance. The primary mechanism of action is the inhibition of bacterial RNA polymerase, a hallmark of the rifamycin class of antibiotics. Emerging research also points to potential neuroprotective and immunomodulatory effects, opening new avenues for investigation. This technical guide provides a comprehensive overview of the current knowledge on this compound, offering valuable data and methodologies to guide future research and development in the pharmaceutical sciences.

References

- 1. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]

- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Rifampicin inhibition of RNA synthesis by destabilisation of DNA-RNA polymerase-oligonucleotide-complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Rifampin on Production of Inflammatory Mediators in HepG2 Liver Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 25-Desacetyl Rifampicin in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifampicin (B610482), a cornerstone in the treatment of tuberculosis, undergoes significant metabolism to its primary and microbiologically active metabolite, 25-desacetyl rifampicin. This metabolite plays a crucial role in the overall pharmacokinetics and pharmacodynamics of rifampicin, contributing to its therapeutic effect and complex drug-drug interaction profile. This technical guide provides an in-depth analysis of the formation, metabolic fate, and clinical significance of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

Rifampicin's efficacy is intrinsically linked to its metabolic pathway, primarily the deacetylation process that yields this compound. This metabolite, while present at lower concentrations than the parent drug, retains antibacterial activity and is a key factor in understanding the complete therapeutic profile of rifampicin. The metabolism of rifampicin is also characterized by a significant auto-induction phenomenon, where the drug enhances its own metabolism over time, a process in which this compound is also implicated. A thorough understanding of this metabolite is therefore essential for optimizing rifampicin therapy and managing its numerous drug interactions.

Metabolic Pathway and Pharmacokinetics

Rifampicin is primarily metabolized in the liver by microsomal β-esterases to form this compound.[1] This active metabolite is then further metabolized or eliminated. The pharmacokinetic profiles of both rifampicin and this compound are subject to considerable inter-individual variability and are influenced by the auto-induction of metabolic enzymes.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for rifampicin and this compound from studies in adult populations.

Table 1: Comparative Pharmacokinetic Parameters of Rifampicin and this compound

| Parameter | Rifampicin | This compound | Study Population | Reference |

| Apparent Clearance (CL/F) | 10.3 L/h | 95.8 L/h | Healthy Asian Adults | [2][3] |

| Tmax (Time to Peak Concentration) | ~2.2 hours | ~3.8 hours | Healthy Volunteers | [4][5] |

| AUC24 Ratio (Metabolite/Parent) | - | 14 ± 6% | Tuberculosis Patients | [6] |

Table 2: Impact of Auto-Induction on Rifampicin and this compound Clearance

| Compound | Fold Increase in Clearance (Steady State vs. First Dose) | Induction Half-life | Study Population | Reference |

| Rifampicin | 2.3-fold | 1.6 days | HIV-Positive Tuberculosis Patients | [6][7] |

| This compound | 2.1-fold | 1.6 days | HIV-Positive Tuberculosis Patients | [6][7] |

Experimental Protocols

Population Pharmacokinetic Analysis of Rifampicin and this compound

This section outlines a typical experimental protocol for conducting a population pharmacokinetic study, based on methodologies described in the cited literature.[2][3][7]

Objective: To characterize the pharmacokinetics of rifampicin and its metabolite, this compound, and to identify sources of variability in a target population.

Methodology:

-

Study Design: A prospective, open-label study involving patients receiving a standard oral dose of rifampicin (e.g., 600 mg daily).

-

Blood Sampling: Collect sparse or intensive blood samples at predetermined time points after drug administration (e.g., pre-dose, 1, 2, 4, 6, 8, and 12 hours post-dose).

-

Bioanalysis:

-

Separate plasma from whole blood by centrifugation.

-

Quantify the concentrations of rifampicin and this compound in plasma using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Modeling:

-

Utilize non-linear mixed-effects modeling software (e.g., NONMEM) to analyze the plasma concentration-time data.

-

Develop a structural pharmacokinetic model (e.g., a one-compartment model for rifampicin and a two-compartment model for this compound) to describe the absorption, distribution, metabolism, and elimination of both compounds.

-

Incorporate inter-individual variability on key pharmacokinetic parameters.

-

Investigate the influence of covariates (e.g., body weight, age, genetic polymorphisms) on drug disposition.

-

-

Model Evaluation: Evaluate the goodness-of-fit of the final model using graphical and statistical diagnostic tools.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Rifampicin

The following diagram illustrates the primary metabolic conversion of rifampicin to this compound.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the key steps in a typical clinical pharmacokinetic study of rifampicin and its metabolite.

Role in Enzyme Induction

Rifampicin is a potent inducer of various drug-metabolizing enzymes, most notably cytochrome P450 3A4 (CYP3A4), as well as drug transporters like P-glycoprotein.[8] This induction leads to a time-dependent increase in its own clearance, a phenomenon known as auto-induction.[7] Studies have shown that the clearance of this compound is also induced, suggesting a shared or interconnected regulatory mechanism.[7] This auto-induction is a critical factor in the decreasing exposure to both rifampicin and its active metabolite during the initial phase of therapy.[6] The induction of these pathways by rifampicin is a major cause of drug-drug interactions, significantly reducing the plasma concentrations and therapeutic efficacy of numerous co-administered drugs.[8]

Conclusion

This compound is a clinically significant, active metabolite that is integral to the pharmacology of rifampicin. Its formation, pharmacokinetic profile, and involvement in the auto-induction of metabolism are key determinants of rifampicin's therapeutic efficacy and drug interaction potential. A comprehensive understanding of the interplay between rifampicin and this compound is paramount for researchers and clinicians working to optimize tuberculosis treatment and manage complex drug regimens. Future research should continue to explore the precise molecular mechanisms of its action and regulation to further refine therapeutic strategies.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. academic.oup.com [academic.oup.com]

- 3. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Enzyme Induction and Polymorphism on the Pharmacokinetics of Isoniazid and Rifampin in Tuberculosis/HIV Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic interactions with rifampicin : clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of 25-Desacetyl Rifampicin

Abstract

This application note details a simple, selective, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 25-Desacetyl Rifampicin (B610482), a primary metabolite and impurity of the antibiotic Rifampicin. The method utilizes a C18 column with a phosphate (B84403) buffer and organic modifier mobile phase, offering excellent separation and resolution. This protocol is suitable for quality control, stability studies, and pharmacokinetic analysis in drug development and research environments.

Introduction

Rifampicin is a critical first-line antibiotic for the treatment of tuberculosis.[1][2] Its efficacy and safety are dependent on its purity and metabolic profile. 25-Desacetyl Rifampicin (25-DR) is the main and active metabolite of Rifampicin.[3][4][5] Monitoring its levels is crucial for understanding the drug's pharmacokinetics and for quality control of Rifampicin active pharmaceutical ingredients (APIs) and finished drug products. This document presents a validated HPLC method designed for the reliable quantification of this compound.

Experimental Protocols

Instrumentation and Chemicals

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[6][7]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2][8]

-

Chemicals:

-

Acetonitrile (HPLC Grade)

-

Methanol (B129727) (HPLC Grade)

-

Monobasic Sodium Phosphate or Potassium Phosphate (Analytical Grade)

-

Orthophosphoric Acid (for pH adjustment)

-

Purified Water

-

This compound and Rifampicin reference standards.

-

Chromatographic Conditions

A summary of the HPLC instrument parameters is provided in the table below. These conditions are a robust starting point and may be optimized for specific system configurations.

| Parameter | Condition |

| Mobile Phase | 0.01 M Sodium Phosphate Buffer (pH 5.2) : Methanol (35:65 v/v)[4][9] |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Flow Rate | 0.8 mL/min[9] |

| Detection Wavelength | 254 nm[1][2][6][7][9][10] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or 40°C[8] |

| Run Time | Approximately 10-15 minutes |

Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.01 M sodium phosphate buffer and adjust the pH to 5.2 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in a 35:65 ratio and degas the final solution by sonication or vacuum filtration.[4][9]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[11]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 2, 4, 6, 8, and 10 µg/mL).[9]

Sample Preparation

-

Pharmaceutical Formulations (Tablets/Capsules):

-

Weigh and finely powder no fewer than 20 tablets to determine the average weight.[11]

-

Accurately weigh a portion of the powder equivalent to a target concentration of Rifampicin and transfer it to a suitable volumetric flask.

-

Add approximately 70% of the flask volume with a suitable solvent (e.g., methanol) and sonicate for 15 minutes to ensure complete dissolution.[11]

-

Dilute to the final volume with the same solvent and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[11]

-

-

Biological Matrices (e.g., Urine):

Method Validation and Data Presentation

The described method was validated according to the International Conference on Harmonisation (ICH) guidelines. The performance characteristics are summarized below.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[12][13]

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | ≤ 2.0[12][13] | 1.2 |

| Theoretical Plates (N) | > 2000[12] | 6500 |

| % RSD of Peak Area (n=6) | ≤ 2.0%[12] | 0.8% |

Linearity and Range

The linearity of the method was established by analyzing a series of dilutions of the this compound standard.

| Parameter | Result |

| Linearity Range | 2 - 10 µg/mL[9] |

| Correlation Coefficient (r²) | ≥ 0.997[9] |

| Regression Equation | y = mx + c |

Precision and Accuracy

Precision is demonstrated by repeatability (intra-day) and intermediate precision (inter-day) studies, while accuracy is determined through recovery studies.

| Parameter | Concentration (µg/mL) | % RSD | % Recovery |

| Repeatability (n=6) | 6 | < 2.0% | N/A |

| Intermediate Precision (n=6) | 6 | < 2.0% | N/A |

| Accuracy (Spike Recovery) | 5, 7, 9 | N/A | 80 - 111%[9] |

Sensitivity

The sensitivity of the method is determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | 0.51[9] |

| Limit of Quantification (LOQ) | 1.7[9] |

Visualization of Workflows

Caption: Experimental workflow for HPLC quantification.

Caption: Logical diagram of the HPLC system components.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, precise, accurate, and sensitive for the quantification of this compound. The simple mobile phase composition and isocratic elution make it a reliable and efficient tool for routine quality control and research applications. The total run time allows for a high throughput of samples, making the method cost-effective and practical for the pharmaceutical industry.

References

- 1. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. eprints.nirt.res.in [eprints.nirt.res.in]

- 4. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Analytical Method Development and Validation of Impurity Profile in Rifapentine | Semantic Scholar [semanticscholar.org]

- 6. akjournals.com [akjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. benchchem.com [benchchem.com]

- 12. ijcrt.org [ijcrt.org]

- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

Application Note: UPLC-MS/MS Analysis of 25-Desacetyl Rifampicin in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of 25-Desacetyl Rifampicin, the primary active metabolite of Rifampicin, in human plasma. The protocol employs a simple protein precipitation technique for sample preparation, ensuring high throughput and efficiency. Chromatographic separation is achieved on a C18 column with a total run time of 1.4 minutes, making it suitable for high-volume sample analysis in therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1] The method was validated for specificity, linearity, accuracy, and precision, demonstrating its reliability for bioanalytical applications.

Introduction

Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis.[2] It is primarily metabolized in the body to this compound (25-dRIF), which is also microbiologically active.[2] Monitoring the plasma concentrations of both the parent drug and its active metabolite is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing toxicity. Subtherapeutic exposure to Rifampicin has been linked to poor clinical outcomes and the development of drug resistance.[2]

UPLC-MS/MS offers superior sensitivity and specificity compared to conventional HPLC methods, allowing for rapid and accurate quantification of analytes in complex biological matrices like plasma.[1] This document provides a detailed protocol for the sample preparation and UPLC-MS/MS analysis of this compound in human plasma.

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

Rifampicin-d3 or other suitable internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Drug-free human plasma (K2EDTA)

Instrumentation

-

UPLC System: Waters Acquity UPLC, Agilent 1290 Infinity, or equivalent.

-

Mass Spectrometer: AB Sciex API 4000, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.

-

Analytical Column: Gemini NX C18 (or equivalent C18 column).[3]

Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard (IS) in methanol.

-

Working Solutions: Create a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.

-

Calibration Standards & QCs: Prepare calibration curve standards and quality control (QC) samples by spiking known concentrations of the working solutions into drug-free human plasma.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples, calibration standards, and QCs at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Pipette 100 µL of each plasma sample into a clean microcentrifuge tube.

-

Add the internal standard solution to each tube (except for blank samples).

-

Add a protein precipitation agent, such as methanol or acetonitrile, to deproteinize the sample.[4]

-

Vortex vigorously for approximately 1-2 minutes.

-

Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[5]

-

Carefully transfer the supernatant to a new set of vials or a 96-well plate for injection into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

Table 1: UPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Gemini NX C18 or equivalent |

| Mobile Phase A | 2mM Ammonium Formate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.6 mL/min[4] |

| Gradient | Isocratic: 40:60 (A:B)[4] |

| Injection Volume | 1-10 µL |

| Column Temperature | 40 °C[4] |

| Total Run Time | 1.4 - 4.0 minutes[1][6] |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (25-dRIF) | Specific m/z values to be optimized based on instrumentation |

| MRM Transition (IS) | Specific m/z values to be optimized based on instrumentation |

| Source Temperature | 500 °C[7] |

| Desolvation Gas Flow | 1000 L/h[7] |

| Capillary Voltage | 500 V[7] |

Method Validation Data

The method is validated according to regulatory guidelines to ensure reliability.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Range | Correlation Coefficient (r²) | LLOQ |

|---|---|---|---|

| This compound | 70.4 - 3379.2 ng/mL | > 0.992 | 70.4 ng/mL[1] |

| Rifapentine (B610483) (for comparison) | 2.00 - 2000 ng/mL | - | 2.00 ng/mL[8] |

| 25-O-desacetyl rifapentine | 4.00 - 2000 ng/mL | - | 4.00 ng/mL[8] |

Table 4: Precision and Accuracy

| Analyte | QC Level | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Accuracy (Bias %) |

|---|---|---|---|---|

| This compound | Low QC | 1.8% - 4.2% | 5.3% - 10.1% | 0.1% - 8.2%[1] |

| Mid QC | 1.8% - 4.2% | 5.3% - 10.1% | 0.1% - 8.2%[1] | |

| High QC | 1.8% - 4.2% | 5.3% - 10.1% | 0.1% - 8.2%[1] |

| 25-O-desacetyl rifapentine (for comparison) | Low, Mid, High QC | 6.7% - 11.8% | 6.7% - 11.8% | 96.4% - 106.3%[8] |

Acceptance criteria for precision (%RSD) and accuracy are typically within ±15% (±20% at the LLOQ).[1]

Experimental Workflow Diagram

Caption: Workflow for the UPLC-MS/MS analysis of this compound in plasma.

Conclusion

The UPLC-MS/MS method described provides a fast, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation protocol and short chromatographic run time make it highly suitable for routine therapeutic drug monitoring and for supporting pharmacokinetic studies in clinical research, ultimately aiding in the optimization of tuberculosis treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijpsonline.com [ijpsonline.com]

- 6. japsonline.com [japsonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Rifampicin and its Active Metabolite, 25-Desacetyl Rifampicin, in Human Plasma using HPLC-UV

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the simultaneous separation and quantification of the primary anti-tuberculosis drug, rifampicin (B610482), and its major active metabolite, 25-desacetyl rifampicin, in human plasma. The described method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible technique in research and drug development laboratories. The protocol outlines sample preparation, chromatographic conditions, and data analysis, offering a reliable framework for pharmacokinetic studies, therapeutic drug monitoring, and in vitro drug metabolism assays.

Introduction

Rifampicin is a cornerstone of combination therapy for tuberculosis. Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolism, primarily through deacetylation to this compound by esterases.[1] This metabolite retains microbiological activity, making the simultaneous monitoring of both parent drug and metabolite crucial for a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile.[2] This document presents a validated HPLC-UV method adapted from established procedures, providing researchers with a detailed protocol for accurate and reproducible analysis.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol details a protein precipitation method for the extraction of rifampicin and this compound from human plasma.

Materials:

-

Human plasma samples

-

Acetonitrile (B52724) (HPLC grade)

-

Internal Standard (IS) working solution (e.g., Rifapentine)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

Vacuum centrifuge (optional)

-

Reconstitution solution (Mobile Phase)

-

HPLC vials

Procedure:

-

Pipette 200 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.[3]

-

Add 20 µL of the internal standard working solution to the plasma sample.[3]

-

Add 300 µL of acetonitrile to the tube to precipitate plasma proteins.[3]

-